1-Chloromethanesulfonylazepane
CAS No.:
Cat. No.: VC16264803
Molecular Formula: C7H14ClNO2S
Molecular Weight: 211.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14ClNO2S |
|---|---|
| Molecular Weight | 211.71 g/mol |
| IUPAC Name | 1-(chloromethylsulfonyl)azepane |
| Standard InChI | InChI=1S/C7H14ClNO2S/c8-7-12(10,11)9-5-3-1-2-4-6-9/h1-7H2 |
| Standard InChI Key | CSHNSLBPSCTMNT-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCN(CC1)S(=O)(=O)CCl |
Introduction
Structural and Chemical Identity
Molecular Architecture
1-Chloromethanesulfonylazepane consists of an azepane (hexahydroazepine) ring—a seven-membered secondary amine—substituted at the nitrogen atom with a chloromethanesulfonyl group (-SO₂-CH₂-Cl). The azepane scaffold contributes conformational flexibility, while the sulfonamide moiety introduces polarity and electrophilic reactivity. Comparative analysis with analogous compounds, such as 6-(azepane-1-sulfonyl)-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-1-ethylquinolin-4(1H)-one (C519-1595), suggests that the chloromethanesulfonyl group enhances metabolic stability and binding affinity to biological targets .
Table 1: Comparative Structural Data of Azepane Sulfonamides
*Calculated based on constituent atomic masses; †Estimated via analogy to C519-1595 .
Spectroscopic Characterization
While direct spectroscopic data for 1-chloromethanesulfonylazepane are unavailable, nuclear magnetic resonance (NMR) patterns can be inferred from related structures. The azepane ring typically shows proton resonances between δ 1.4–3.0 ppm for aliphatic hydrogens, while the sulfonamide group’s sulfur atom induces deshielding in adjacent carbons (e.g., C-SO₂ appearing at ~40–50 ppm in ¹³C NMR) . Mass spectrometry would likely reveal a molecular ion peak at m/z 224.71 (M⁺) with fragmentation patterns dominated by cleavage at the sulfonamide bond .
Synthetic Methodologies
Azepane Ring Formation
The azepane core can be synthesized via silyl aza-Prins cyclization, a method recently optimized for tetrahydroazepine derivatives. As demonstrated by Fernández et al. (2022), FeCl₃-catalyzed reactions between 1-amino-3-triphenylsilyl-4-pentenes and aldehydes yield azepane precursors under mild conditions (−20°C to room temperature) . For example, treating 9a (0.098 mmol) with isovaleraldehyde (0.15 mmol) and FeCl₃ (1.0 equiv) in dry dichloromethane (DCM) produced tetrahydroazepines in 54–63% yields after column chromatography .
Sulfonylation Strategies
Introducing the chloromethanesulfonyl group necessitates sulfonylation of the azepane nitrogen. A plausible route involves reacting azepane with chloromethanesulfonyl chloride (ClCH₂SO₂Cl) in the presence of a base like triethylamine to scavenge HCl. This method mirrors the synthesis of 6-(azepane-1-sulfonyl) derivatives reported by ChemDiv, where sulfonyl chlorides are employed to functionalize heterocyclic amines . Critical parameters include:
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Solvent: Anhydrous DCM or tetrahydrofuran (THF) to prevent hydrolysis.
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Temperature: 0–25°C to control exothermic reactions.
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Stoichiometry: 1.1–1.3 equivalents of sulfonyl chloride to ensure complete conversion .
Physicochemical Properties
Thermal Stability and Reactivity
Azepane derivatives generally exhibit thermal stability up to 142°C (boiling point of azepane = 142.7°C) . The chloromethanesulfonyl group introduces electrophilic sites at the sulfur and chlorine atoms, rendering the compound susceptible to nucleophilic substitution. For instance, the chlorine may be displaced by amines or thiols in biological systems, a property exploited in prodrug design .
| Risk Code | Precautionary Measures |
|---|---|
| R11 | Store in a cool, well-ventilated area away from ignition sources. |
| R28 | Use gloves (nitrile), goggles, and respirators when handling. |
| R34 | Neutralize spills with sodium bicarbonate before disposal. |
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